

Bisindolylmaleimide V: A Technical Guide to its Off-Target Kinase Profile

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Compound of Interest

Compound Name: *Bisindolylmaleimide V*

Cat. No.: *B1667442*

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Introduction

Bisindolylmaleimide V (also known as Ro 31-6045) is a member of the bisindolylmaleimide class of compounds, which are structurally related to the kinase inhibitor staurosporine. While many bisindolylmaleimides are potent inhibitors of Protein Kinase C (PKC),

Bisindolylmaleimide V is widely recognized and utilized as a negative control in PKC studies due to its markedly reduced affinity for this kinase family.^{[1][2][3]} However, the characterization of a compound as "inactive" is often context-dependent. This technical guide provides an in-depth overview of the known off-target kinase profile of **Bisindolylmaleimide V**, summarizing the available quantitative data, outlining relevant experimental protocols, and visualizing the key signaling pathways involved. This information is critical for the accurate interpretation of experimental results when using this compound as a control.

Off-Target Kinase Activity Profile

The primary utility of **Bisindolylmaleimide V** in research is its lack of significant inhibitory activity against Protein Kinase C (PKC), with a reported IC₅₀ value greater than 100 μ M.^[1] However, it is not devoid of other biological activity. The most prominent off-target interaction identified is the inhibition of the p70 ribosomal S6 kinase (S6K).

Quantitative Kinase Inhibition Data

The following table summarizes the known quantitative inhibitory activities of **Bisindolylmaleimide V** against various kinases. It is important to note that comprehensive kinase panel screening data for this compound is not widely available in the public domain.

Target Kinase	IC50 Value	Assay Conditions	Notes
Protein Kinase C (PKC)	> 100 μ M	Cell-permeable studies	Commonly used as a negative control for PKC inhibition.[1][4]
p70S6K/p85S6K (S6K)	8 μ M	in vivo	Blocks the activation of mitogen-stimulated S6K.[1][4][5][6]
Glycogen Synthase Kinase 3 (GSK-3)	Little to no inhibition	Cell lysates from rat epididymal adipocytes (at 5 μ M)	In contrast to potent inhibition by Bisindolylmaleimides I and IX.[2]

Note: IC50 values can vary depending on assay conditions, including ATP concentration.

Experimental Protocols

The following sections describe generalized methodologies for assessing the kinase inhibitory activity of compounds like **Bisindolylmaleimide V**. These protocols are based on standard biochemical and cell-based kinase assay principles.

In Vitro Biochemical Kinase Assay (Radiometric)

This method measures the direct inhibition of a purified kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

- Purified recombinant kinase (e.g., S6K, PKC isoforms)
- Specific peptide or protein substrate for the kinase
- **Bisindolylmaleimide V** (and other control compounds) dissolved in DMSO

- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP
- P81 phosphocellulose paper
- 75 mM orthophosphoric acid
- Scintillation counter and scintillation fluid

Procedure:

- Prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and any necessary co-factors (e.g., phosphatidylserine and diacylglycerol for conventional PKCs).
- Add serial dilutions of **Bisindolylmaleimide V** or control compounds to the reaction mixture. Include a DMSO-only vehicle control.
- Initiate the kinase reaction by adding [γ -³²P]ATP.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 papers extensively in 75 mM orthophosphoric acid to remove unincorporated [γ -³²P]ATP.
- Measure the incorporated radioactivity on the P81 papers using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Assay (Western Blot)

This method assesses the ability of a compound to inhibit a kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

- Cell line of interest (e.g., HEK293, MCF-7)
- Cell culture medium and supplements
- Stimulant to activate the signaling pathway of interest (e.g., growth factors, phorbol esters)
- **Bisindolylmaleimide V** (and other control compounds) dissolved in DMSO
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blot equipment and reagents

Procedure:

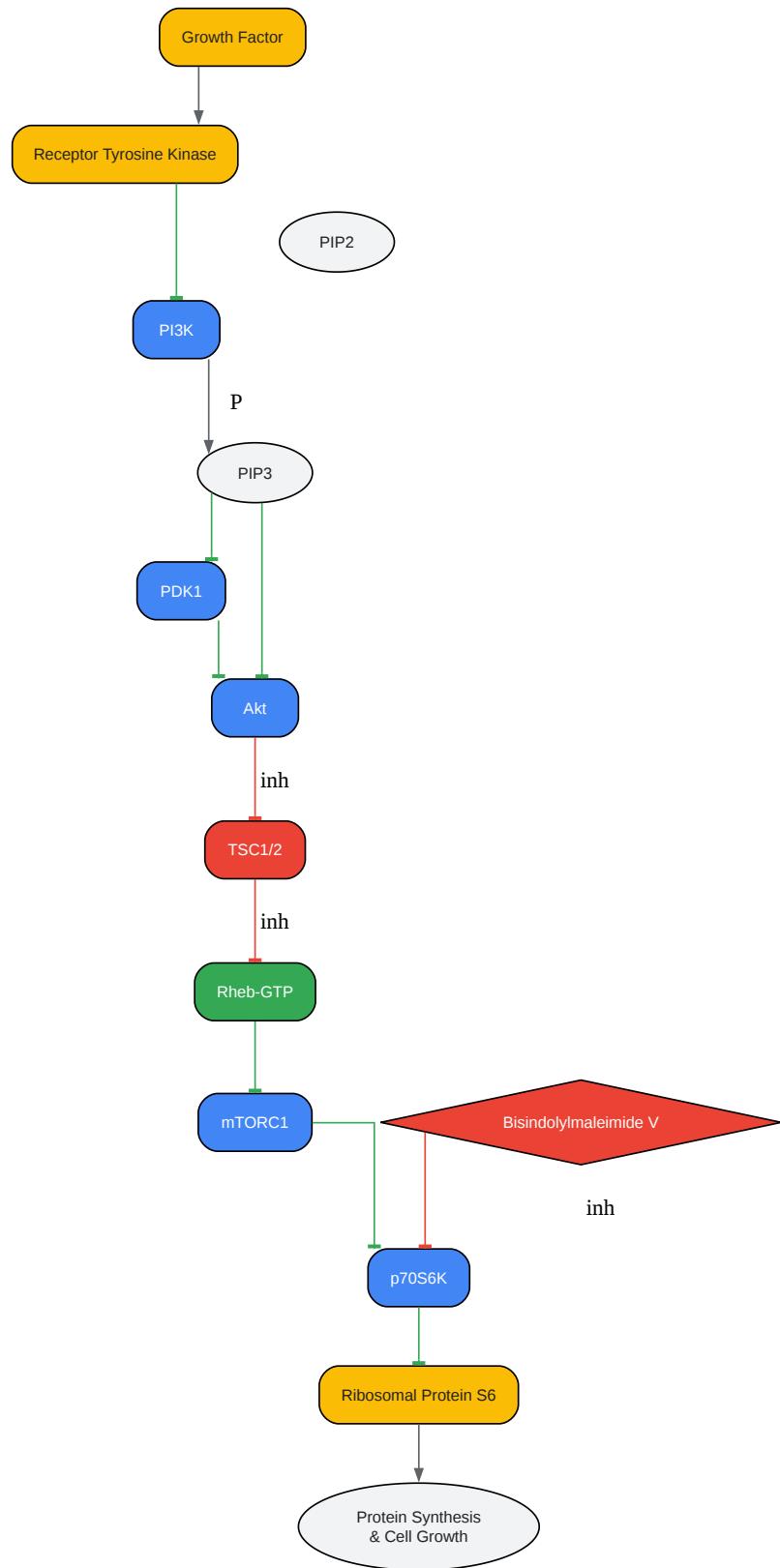
- Plate cells and grow to the desired confluence.
- Serum-starve the cells for several hours to reduce basal kinase activity, if necessary.
- Pre-incubate the cells with various concentrations of **Bisindolylmaleimide V** or control compounds for a specified time (e.g., 30-60 minutes).
- Stimulate the cells with an appropriate agonist to activate the target kinase for a short period (e.g., 10-30 minutes).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.

- Determine the protein concentration of the cell lysates.
- Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
- Block the membrane and probe with the primary antibody against the phosphorylated substrate.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.
- Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
- Calculate the percentage of inhibition of substrate phosphorylation relative to the stimulated control.

Signaling Pathways and Experimental Workflows

S6K Signaling Pathway

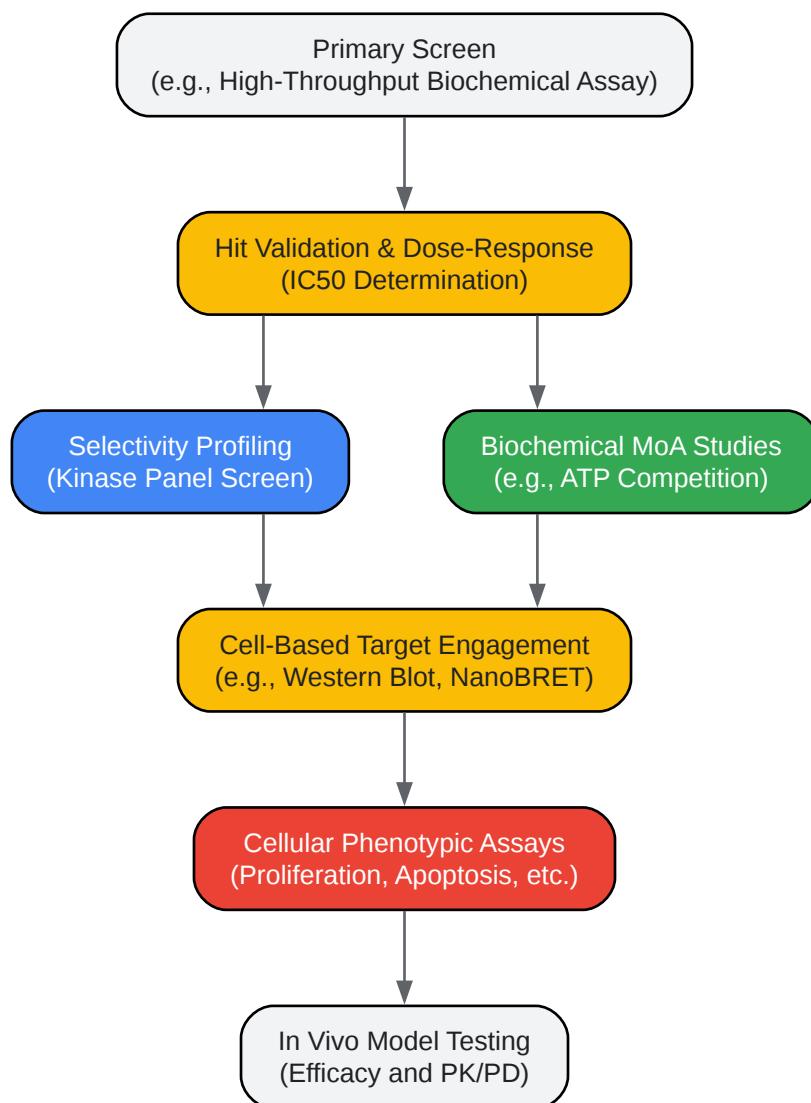
Bisindolylmaleimide V is known to inhibit S6K. S6K is a key downstream effector of the PI3K/Akt/mTOR signaling pathway, which is central to cell growth, proliferation, and survival. The diagram below illustrates this pathway and the point of inhibition by **Bisindolylmaleimide V**.

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Caption: PI3K/Akt/mTOR signaling pathway leading to S6K activation and its inhibition by **Bisindolylmaleimide V**.

General Workflow for Kinase Inhibitor Profiling

The logical flow for characterizing a kinase inhibitor involves a multi-step process, starting from initial high-throughput screening and progressing to more detailed cellular and *in vivo* analysis.



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Caption: A generalized workflow for the preclinical profiling and characterization of a kinase inhibitor.

Conclusion

Bisindolylmaleimide V serves as an essential tool in signal transduction research, primarily as a negative control for studies involving PKC. However, researchers must be aware of its off-target inhibitory effect on S6K, which occurs at a concentration (IC50 of 8 μ M) that could be relevant in some cell-based experiments. The lack of broad and systematic off-target profiling for **Bisindolylmaleimide V** underscores the importance of careful experimental design and data interpretation. When using this compound, it is advisable to include appropriate downstream readouts to confirm the lack of effect on the PKC pathway and to consider potential confounding effects from S6K inhibition, especially at higher concentrations. Further comprehensive screening would be beneficial to the research community to fully elucidate its complete kinase selectivity profile.

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